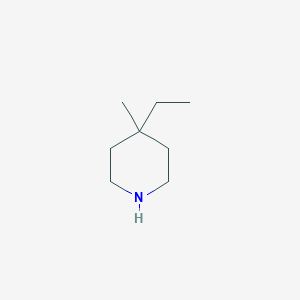

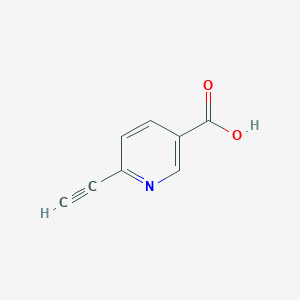

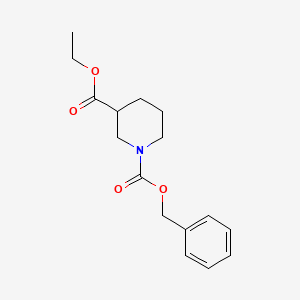

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Overview

Description

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (1-BEP) is a compound that has been used in a variety of scientific research applications due to its unique chemical properties. It is a versatile compound that can be used for a variety of purposes, including as a reagent, a catalyst, and a substrate.

Scientific Research Applications

Biocatalytic Reductions

Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by organisms like Candida parapsilosis and Pichia methanolica has been studied for the production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, showcasing high diastereo- and enantioselectivities. This process highlights the potential of biocatalysis in generating stereospecific compounds useful in medicinal chemistry and drug synthesis (Guo et al., 2006).

Anti-Acetylcholinesterase Activity

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, including those synthesized from 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate, have been evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown significant potential in treating neurodegenerative diseases like Alzheimer's by inhibiting AChE and increasing acetylcholine levels in the brain, demonstrating the chemical's utility in developing therapeutic agents (Sugimoto et al., 1990; Sugimoto et al., 1992).

Synthesis of Piperidine Derivatives

The compound has been a precursor in the synthesis of various piperidine derivatives, which have applications ranging from neuroleptic agents to potential antidementia agents. For example, the labelling of neuroleptic butyrophenones for metabolic studies utilized derivatives of this compound, emphasizing its role in the synthesis of pharmacologically relevant compounds (Nakatsuka et al., 1981).

Vasodilation Properties

Compounds derived from this compound have been explored for their vasodilation properties. These studies have revealed remarkable vasodilation potency, suggesting the potential of these compounds in treating cardiovascular diseases by modulating blood vessel dilation (Girgis et al., 2008).

Alkaloid Synthesis

The synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate and its further conversion into diastereomerically pure cis-isomers demonstrate the chemical's utility as a [sgrave]-symmetry intermediate for alkaloid synthesis. This application underscores the role of this compound derivatives in synthesizing complex natural products and medicinal compounds (Danieli et al., 1997).

Safety and Hazards

Mechanism of Action

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that the compound is involved in a series of complex biochemical reactions .

Pharmacokinetics

It is known that the compound has a molecular weight of 29135 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate”. For instance, the compound should be stored at room temperature and in a dry environment to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

properties

IUPAC Name |

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592327 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310454-53-6 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl ethyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.